molecular formula C10H15Cl2N3O B2928632 1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride CAS No. 2034621-33-3

1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride

Cat. No.: B2928632
CAS No.: 2034621-33-3
M. Wt: 264.15
InChI Key: RBEQJOAQENHSIB-UHFFFAOYSA-N
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Description

1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride is a chemical compound with the molecular formula C10H13N3O·2HCl. It is a derivative of pyrrolidin-2-one, a five-membered lactam ring, and contains a pyridine ring substituted with an aminomethyl group.

Preparation Methods

The synthesis of 1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with pyrrolidin-2-one and 2-chloromethylpyridine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Formation of Intermediate: The intermediate product, 1-(4-(Chloromethyl)pyridin-2-yl)pyrrolidin-2-one, is formed.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the aminomethyl group.

    Purification: The final product is purified by recrystallization or chromatography to obtain 1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one.

    Dihydrochloride Formation: The compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents due to its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrolidin-2-one ring provides structural stability and enhances binding affinity .

Comparison with Similar Compounds

1-(4-(Aminomethyl)pyridin-2-yl)pyrrolidin-2-one dihydrochloride can be compared with other similar compounds such as:

Properties

IUPAC Name

1-[4-(aminomethyl)pyridin-2-yl]pyrrolidin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c11-7-8-3-4-12-9(6-8)13-5-1-2-10(13)14;;/h3-4,6H,1-2,5,7,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEQJOAQENHSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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